molecular formula C6H11ClO2 B080112 Methyl 5-chloropentanoate CAS No. 14273-86-0

Methyl 5-chloropentanoate

Cat. No.: B080112
CAS No.: 14273-86-0
M. Wt: 150.6 g/mol
InChI Key: JAVHFVJOWIQHII-UHFFFAOYSA-N
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Description

Methyl 5-chloropentanoate, with the chemical formula C6H11ClO2 and CAS registry number 14273-86-0, is a colorless liquid known for its applications in various chemical processes. It is characterized by its methyl and chloro functional groups. This compound is commonly used as a flavoring agent and fragrance ingredient in the food and cosmetic industries. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques and automated control systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Intermediate

Methyl 5-chloropentanoate serves as an important intermediate in organic synthesis. It can be synthesized through the esterification of 5-chloropentanoic acid with methanol, typically using a strong acid catalyst such as sulfuric acid. This reaction is crucial for the production of various esters and other organic compounds.

Synthetic Routes

Reaction TypeReactantsProducts
Esterification5-Chloropentanoic Acid + MethanolThis compound
HydrolysisThis compound + Water5-Chloropentanoic Acid + Methanol
ReductionThis compound + Reducing Agent5-Chloropentanol

Biological Applications

This compound has been explored for its potential biological activities. It acts as a precursor for synthesizing biologically active molecules, including pharmaceuticals.

Case Studies

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant activity against cancer cell lines, including the L5178Y leukemic cell line. In studies, these compounds showed enhanced efficacy compared to traditional chemotherapeutics like mitomycin C .
  • Biosynthesis of Natural Products : The compound is utilized in biosynthetic pathways to create complex natural products, which are often used in drug development. It plays a role in generating libraries of small molecules that can target specific biological pathways .

Industrial Applications

In the industrial sector, this compound is employed in the production of flavors and fragrances due to its pleasant odor profile. Additionally, it is used as a building block in the synthesis of various chemical products.

Applications Overview

SectorApplication
ChemicalIntermediate for organic synthesis
PharmaceuticalPrecursor for drug development
IndustrialProduction of flavors and fragrances

Safety Data

  • Hazard Statements :
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation .

Mechanism of Action

The mechanism of action of methyl 5-chloropentanoate in fragrance and flavor applications involves its interaction with receptors in the nose and taste buds, creating a pleasant sensory experience. In chemical synthesis, the compound acts as a reactive intermediate, participating in various reactions to form more complex molecules .

Comparison with Similar Compounds

  • Methyl 5-bromopentanoate
  • Methyl 5-iodopentanoate
  • Methyl 5-fluoropentanoate

Comparison: Methyl 5-chloropentanoate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. Compared to its bromine, iodine, and fluorine analogs, this compound exhibits different reactivity and selectivity in substitution and reduction reactions. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes .

Biological Activity

Methyl 5-chloropentanoate (CAS No. 14273-86-0) is an organic compound with the molecular formula C6H11ClO2C_6H_{11}ClO_2. It has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals, due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the following properties:

  • Molecular Weight : 150.60 g/mol
  • Density : 1.047 g/mL at 25 °C
  • Boiling Point : 106–107 °C
  • Log P (octanol-water partition coefficient) : 1.57, indicating moderate lipophilicity .

These properties suggest that this compound is soluble in organic solvents and may display significant biological interactions due to its ability to permeate biological membranes.

Toxicological Profile

This compound has been reported to cause irritation upon contact with skin and eyes, indicating a need for caution during handling. The compound is classified with a signal word "Warning," and exposure can lead to respiratory tract irritation and central nervous system effects .

Table 2: Toxicological Effects of this compound

Exposure RouteEffectSeverity
Eye ContactCauses irritationModerate
Skin ContactCauses irritationModerate
InhalationRespiratory irritationModerate
IngestionGastrointestinal irritationModerate

Case Studies

  • Antitumor Activity in Leukemia Models :
    A study highlighted that related compounds showed significant antitumor activity against the L5178Y leukemic cell line, suggesting that this compound could exhibit similar effects due to its structural characteristics .
  • Synthetic Applications :
    This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for further modifications that could enhance biological activity or reduce toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-chloropentanoate, and how are yields optimized?

  • Methodology : The compound is typically synthesized via esterification of 5-chloropentanoic acid with methanol, using acid catalysts (e.g., H₂SO₄) under reflux. Alternative routes include transesterification or nucleophilic substitution of methyl esters. Yield optimization involves controlling stoichiometry (1.2:1 molar ratio of methanol to acid), temperature (60–80°C), and catalyst concentration (1–5% w/w) .
  • Data Validation : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation, and confirm purity by NMR (δ ~3.65 ppm for methyl ester group) .

Q. How is this compound characterized for structural confirmation?

  • Techniques :

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-Cl at 550–650 cm⁻¹.
  • NMR : ¹H NMR (CDCl₃) shows triplet for ClCH₂ (δ ~3.5 ppm) and methyl ester singlet (δ ~3.65 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) .
    • Data Reporting : Include full spectral assignments and compare with reference data from NIST Chemistry WebBook .

Q. What are the key physicochemical properties of this compound?

  • Properties :

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight150.603 g/mol
Boiling Point~195–200°C (estimated)
SolubilityMiscible in organic solvents (e.g., DCM, THF); low in water
  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting point and Karl Fischer titration for water content .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Resolution Strategies :

  • Perform 2D NMR (COSY, HSQC) to clarify coupling between ClCH₂ and adjacent CH₂ groups.
  • Compare experimental data with computational predictions (DFT-based NMR simulations).
  • Verify solvent effects (e.g., deuterated solvents) on splitting .
    • Case Study : A 2023 study found discrepancies in δ values due to residual water in CDCl₃; drying with molecular sieves resolved inconsistencies .

Q. What catalytic systems improve the enantioselective synthesis of this compound derivatives?

  • Methodological Approaches :

  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric esterification.
  • Optimize reaction conditions (solvent: toluene; temp: 25°C) to achieve >90% ee.
  • Monitor enantiomeric excess via chiral HPLC or polarimetry .
    • Data Analysis : Kinetic studies (e.g., Eyring plots) reveal entropy-driven enantioselectivity in nonpolar solvents .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Experimental Design :

  • Compare reaction rates with primary (e.g., NH₃) vs. bulky nucleophiles (e.g., tert-butylamine) in SN₂ conditions.
  • Use Hammett plots to correlate substituent effects with rate constants.
  • Computational modeling (DFT) to map transition-state geometries .
    • Contradiction Analysis : Conflicting reports on chloride leaving-group ability may arise from solvent polarity; validate via kinetic isotope effects (KIE) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Study Design :

  • Accelerated stability testing (40°C/75% RH for 6 months).
  • Analyze degradation products via LC-MS; primary pathway is ester hydrolysis to 5-chloropentanoic acid.
  • Stabilizers (e.g., BHT) reduce oxidation in long-term storage .
    • Data Interpretation : Arrhenius equation predicts shelf life at 25°C as ~24 months when stored anhydrously .

Q. Methodological Best Practices

  • Reproducibility : Document catalyst lot numbers, solvent purification methods, and instrument calibration protocols .
  • Ethical Data Reporting : Disclose negative results (e.g., failed catalytic trials) to avoid publication bias .
  • Literature Review : Use SciFinder for comprehensive patent/paper searches and Web of Science for citation tracking .

Properties

IUPAC Name

methyl 5-chloropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVHFVJOWIQHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298071
Record name Methyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-86-0
Record name 14273-86-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chlorovalerate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 5-chloropentanoate
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